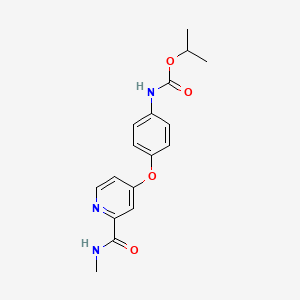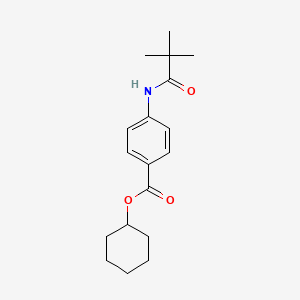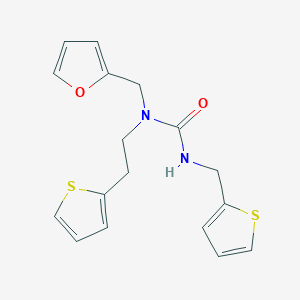![molecular formula C11H14ClF2NO3 B2659470 Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride CAS No. 2228096-42-0](/img/structure/B2659470.png)
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride: is a chemical compound with the molecular formula C11H13F2NO3·HCl and a molecular weight of 281.69 g/mol . This compound is known for its unique structure, which includes a difluoroethoxy group attached to a phenyl ring, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2,2-difluoroethoxy)benzaldehyde and methyl glycinate.
Condensation Reaction: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde reacts with the amino group of methyl glycinate under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride has several scientific research applications :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Receptors: The difluoroethoxy group can enhance binding affinity to certain receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways and cellular functions.
Signal Transduction: By interacting with signaling molecules, the compound can influence signal transduction pathways, leading to various physiological effects.
類似化合物との比較
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride can be compared with similar compounds to highlight its uniqueness :
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: This compound lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride: Similar structure but with an acetic acid group instead of an ester, leading to different reactivity and applications.
Methyl 2-amino-4-fluorobenzoate: Contains a fluorine atom on the benzene ring, which alters its chemical behavior compared to the difluoroethoxy group.
特性
IUPAC Name |
methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-16-11(15)10(14)7-2-4-8(5-3-7)17-6-9(12)13;/h2-5,9-10H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNODLTEXVEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2659388.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)

![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)
![2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine](/img/structure/B2659400.png)



